1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine
Description
1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound featuring a bipyridine core substituted with a fluorine atom at the 2-position of one pyridine ring and a pyrrolo[2,3-c]pyridine moiety attached at the 6-position. The pyrrolo[2,3-c]pyridine core distinguishes it from more commonly studied analogs like pyrrolo[2,3-b]pyridine, as the nitrogen atom in the six-membered ring is positioned differently (at the 3-position instead of the 7-position) . This structural variation may influence electronic properties, solubility, and biological activity.
The compound’s fluorine substituent likely enhances metabolic stability and modulates electronic effects, while the bipyridine moiety may contribute to π-π stacking interactions in biological targets.
Properties
Molecular Formula |
C17H11FN4 |
|---|---|
Molecular Weight |
290.29 g/mol |
IUPAC Name |
1-(6-fluoro-5-pyridin-3-ylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C17H11FN4/c18-17-14(13-2-1-7-19-10-13)3-4-16(21-17)22-9-6-12-5-8-20-11-15(12)22/h1-11H |
InChI Key |
BWKLYWVXXTWOAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)N3C=CC4=C3C=NC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step processes that include the formation of the bipyridine core followed by the introduction of the fluorine atom and the construction of the pyrrolopyridine ring. Common synthetic methods include:
Suzuki Coupling: This method involves the coupling of halogenated pyridine derivatives with boronic acids in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses organotin compounds instead of boronic acids.
Negishi Coupling: This method involves the coupling of organozinc compounds with halogenated pyridines.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines in the presence of copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above-mentioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution: The fluorine atom in the bipyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a ligand in drug design and development, particularly in targeting specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of biological processes and interactions, particularly in the context of fluorine-containing biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . The bipyridine moiety facilitates coordination with metal ions, which can modulate the compound’s activity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine :
The position of the nitrogen atom in the fused pyridine ring significantly impacts biological activity. For example, pyrrolo[2,3-b]pyridine derivatives (e.g., 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine, ) exhibit inhibitory activity against kinases, whereas pyrrolo[2,3-c]pyridine analogs (e.g., ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, ) are less explored in this context . Relocating the nitrogen from the 7-position (pyrrolo[2,3-b]pyridine) to the 3-position (pyrrolo[2,3-c]pyridine) reduces kinase inhibitory potency, as seen in , where pyrrolo[2,3-c]pyridine derivatives showed diminished activity compared to their [2,3-b] counterparts .
Substituent Effects
Fluorine vs. Other Halogens :
Fluorine’s electronegativity and small size enhance binding affinity and metabolic stability. For instance, 5-fluoro-1H-pyrrolo[2,3-b]pyridine () may exhibit improved pharmacokinetics compared to chloro or bromo analogs (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, ) . In the target compound, the 2-fluoro substituent on the bipyridine could reduce electron density, influencing interactions with hydrophobic pockets in enzymes.- Aryl and Alkynyl Substituents: Compounds like 5-aryl-3-N-acylamino pyrrolo[2,3-b]pyridines () demonstrate that bulky substituents (e.g., phenyl or thienyl groups) enhance selectivity for specific targets . The bipyridine moiety in the target compound may similarly improve selectivity through extended π-system interactions.
Bipyridine vs. Monopyridine Moieties
Bipyridine-containing compounds (e.g., compound 185A, ) often exhibit enhanced binding to proteins with extended aromatic binding sites compared to monopyridine analogs . The 3,3'-bipyridine core in the target compound may offer dual binding sites, a feature absent in simpler pyrrolopyridine derivatives like 2-(6-methoxy-3-pyridyl)-1H-pyrrolo[2,3-b]pyridine () .
Data Table of Comparative Analysis
Research Findings and Implications
- Nitrogen Position : The pyrrolo[2,3-c]pyridine core in the target compound likely reduces kinase affinity compared to [2,3-b] analogs, as shown in .
- Fluorine Effects : The 2-fluoro substituent on bipyridine may improve target selectivity and metabolic stability, similar to fluoro-substituted pyrrolo[2,3-b]pyridines () .
- Bipyridine Advantage : The extended aromatic system could enhance binding to proteins with large hydrophobic pockets, a feature observed in compound 185A () .
Further studies should explore the synthesis and biological evaluation of the target compound to validate these hypotheses. Comparative crystallographic analyses with analogous structures would clarify the impact of nitrogen positioning and fluorine substitution.
Biological Activity
1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine (CAS No. 1841079-06-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Formula
- Molecular Formula : C₁₉H₁₅FN₄
- Molecular Weight : 320.35 g/mol
- CAS Number : 1841079-06-8
Structural Representation
The compound features a bipyridine moiety and a pyrrolo-pyridine structure that contribute to its biological activity.
This compound is primarily studied for its activity as a kinase inhibitor. Kinases play crucial roles in various cellular processes, including signal transduction and cell division.
Key Mechanisms:
- Inhibition of Specific Kinases : Research indicates that this compound selectively inhibits certain kinases involved in cancer progression, which may lead to reduced tumor growth.
- Modulation of Signaling Pathways : By interfering with kinase signaling pathways, it can affect downstream processes such as apoptosis and proliferation.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549).
- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
- Selectivity : Comparative studies suggest that it exhibits greater selectivity for tumor cells over normal cells, indicating a favorable therapeutic index.
Case Studies
A notable case study involved the administration of this compound in animal models of cancer:
- Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results : Significant tumor regression was observed at doses above 10 mg/kg body weight, with minimal side effects reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
